5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride

CAS No.: 1401555-72-3

Cat. No.: VC5815115

Molecular Formula: C6H8ClNO2S

Molecular Weight: 193.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1401555-72-3 |

|---|---|

| Molecular Formula | C6H8ClNO2S |

| Molecular Weight | 193.65 |

| IUPAC Name | 5-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H |

| Standard InChI Key | NEYRDYBEEBKYIF-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)C(=O)O)CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

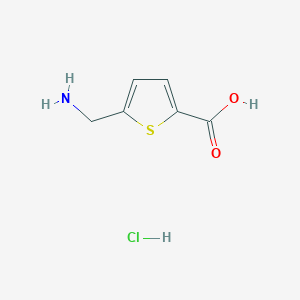

5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride belongs to the class of monosubstituted thiophene derivatives. Its structure comprises a five-membered thiophene ring with two functional groups:

-

A carboxylic acid moiety at the 2-position

-

An aminomethyl (-CH2NH2) group at the 5-position, stabilized as a hydrochloride salt.

The molecular formula is C6H8ClNO2S, with a molecular weight of 193.65 g/mol. The IUPAC name is 5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride, and its SMILES notation is C1=C(SC(=C1)C(=O)O)CN.Cl.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 1401555-72-3 |

| Molecular Formula | C6H8ClNO2S |

| Molecular Weight | 193.65 g/mol |

| IUPAC Name | 5-(aminomethyl)thiophene-2-carboxylic acid; hydrochloride |

| SMILES | C1=C(SC(=C1)C(=O)O)CN.Cl |

Synthesis and Manufacturing Processes

Industrial Considerations

Key challenges in large-scale production include:

-

Temperature Control: Maintaining reactions below 30°C to prevent decomposition of sensitive intermediates .

-

Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >95% purity .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced stability compared to free-base amines. While solubility data remain unpublished, structural analogs suggest:

-

Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF)

-

Limited solubility in nonpolar solvents like hexane.

Spectroscopic Characteristics

Predicted spectral features based on molecular structure:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (NH3+Cl⁻ vibrations)

-

NMR:

-

¹H: δ 3.8–4.2 ppm (aminomethyl CH2), δ 7.2–7.5 ppm (thiophene protons)

-

¹³C: δ 165–170 ppm (carboxylic acid C=O).

-

| Property | 5-(Aminomethyl)thiophene-2-carboxylic acid HCl | 4-(Aminomethyl)thiophene-2-carboxylic acid HCl |

|---|---|---|

| CAS Number | 1401555-72-3 | 2375258-82-3 |

| Antibacterial Efficacy | Moderate (Gram-positive) | Low |

| Solubility Profile | Polar solvents | Similar |

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Synthesis: The carboxylic acid group enables conjugation with alcohols or amines to improve bioavailability.

-

Metal Chelators: Potential use in heavy metal poisoning treatments due to thiophene's sulfur atom and amine group.

Materials Science

-

Conductive Polymers: Thiophene cores are integral to organic semiconductors; the aminomethyl group could facilitate doping processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume